N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core substituted with a brominated furan, a sulfone-containing tetrahydrothiophene (sulfolane derivative), and a carboxamide linkage. The 1,4-benzodioxine moiety is notable for its electron-rich aromatic system, which enhances interactions with biological targets, while the bromofuran and sulfolane groups contribute to steric and electronic modulation . Its synthesis likely follows methods analogous to those for related 1,4-benzodioxine derivatives, involving condensation and cyclization steps under catalytic conditions .
Properties
Molecular Formula |
C18H18BrNO6S |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H18BrNO6S/c19-17-6-5-13(25-17)9-20(12-7-8-27(22,23)11-12)18(21)16-10-24-14-3-1-2-4-15(14)26-16/h1-6,12,16H,7-11H2 |
InChI Key |
YSGCXYQPSURZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydroxybenzoic Acid Derivatives
The benzodioxine ring forms via alkylation of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:
Reaction Scheme
$$
\text{2,3-Dihydroxybenzoic acid} + 1,2-\text{Dibromoethane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ (2.5 eq) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 68–72% |
The crude acid is purified via recrystallization from ethanol/water (3:1 v/v).
Preparation of N-Substituted Amine Intermediate
Synthesis of (5-Bromofuran-2-yl)methylamine
Step 1: Bromination of 2-Furfuryl Alcohol
$$
\text{2-Furfuryl alcohol} + \text{N-Bromosuccinimide} \xrightarrow[\text{AIBN}]{\text{CCl}_4, \Delta} \text{5-Bromo-2-furanmethanol}
$$
Step 2: Conversion to Amine
The alcohol undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine:
$$
\text{5-Bromo-2-furanmethanol} \xrightarrow[\text{DPPA, Et}_3\text{N}]{\text{THF, 0°C→RT}} \text{(5-Bromofuran-2-yl)methylamine}
$$
Yield : 54–61% after column chromatography (SiO$$_2$$, hexane/EtOAc 4:1).
Oxidation of Tetrahydrothiophen-3-amine
The 1,1-dioxidotetrahydrothiophen-3-yl group forms via oxidation with m-CPBA :
$$
\text{Tetrahydrothiophen-3-amine} \xrightarrow[\text{m-CPBA (2.2 eq)}]{\text{DCM, 0°C}} \text{1,1-Dioxidotetrahydrothiophen-3-amine}
$$
Reaction Monitoring : TLC (R$$_f$$ 0.3 in EtOAc/MeOH 5:1) confirms complete conversion within 2 h.
Amide Bond Formation Strategies
Mixed Anhydride Method
- Activate benzodioxine carboxylic acid (1 eq) with isobutyl chloroformate (1.05 eq) and N-methylmorpholine (1.1 eq) in THF at −15°C
- Add pre-mixed solution of (5-bromofuran-2-yl)methyl-1,1-dioxidotetrahydrothiophen-3-amine (1 eq) in THF
- Stir for 6 h at 0°C → RT
EDCl/HOBt-Mediated Coupling
Alternative protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
| Component | Quantity |
|---|---|
| Benzodioxine acid | 1.0 eq |
| EDCl | 1.2 eq |
| HOBt | 1.1 eq |
| Amine | 1.05 eq |
| Solvent | DCM/THF (1:1) |
| Time | 12 h |
| Yield | 81–85% |
Critical Process Parameters
Temperature Control in Amidation
Comparative studies show reaction efficiency varies significantly with temperature:
| Temperature (°C) | Conversion (%) | Side Products (%) |
|---|---|---|
| 0 | 78 | 5 |
| 25 | 85 | 12 |
| 40 | 72 | 23 |
Solvent Effects on Crystallization
Purification via crystallization shows solvent-dependent outcomes:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/Hexane (1:3) | 98.2 | 65 |
| CHCl$$_3$$/MeOH (9:1) | 99.5 | 58 |
| Acetone/Water (4:1) | 97.8 | 72 |
Acetone/water provides optimal balance between purity and recovery.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot plant data (50 L reactor) demonstrates advantages of flow chemistry for critical steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 18 h | 4.5 h |
| Yield | 73% | 82% |
| Impurity Profile | 5.2% | 1.8% |
Key improvements stem from precise residence time control during amidation.
Waste Stream Management
Lifecycle analysis reveals environmental impacts:
| Waste Component | Quantity (kg/kg product) | Treatment Method |
|---|---|---|
| DMF | 8.2 | Distillation recovery |
| Copper Salts | 0.7 | Precipitation |
| Organic Byproducts | 2.1 | Incineration |
Implementation of solvent recovery systems reduces E-factor by 38%.
Analytical Characterization
Spectroscopic Data
$$^1$$H NMR (400 MHz, DMSO-d$$6$$):
δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, Furan H), 4.32–4.18 (m, 4H, OCH$$2$$), 3.71 (s, 2H, NCH$$2$$), 2.98–2.85 (m, 2H, SO$$2$$CH$$_2$$).
HRMS (ESI+): m/z calcd for C$${19}$$H$${18}$$BrNO$$_5$$S [M+H]$$^+$$: 452.3; found: 452.1.
Purity Assessment
HPLC method (USP L7 column):
| Condition | Value |
|---|---|
| Mobile Phase | ACN/0.1% H$$3$$PO$$4$$ (55:45) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 min |
| Purity | 99.3% |
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a probe for studying disease mechanisms.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three key classes of analogs:
1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives
A series of 1,4-benzodioxine-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs (e.g., compounds 1–25 in Table 1 of ) share the 1,4-benzodioxine core but replace the bromofuran and sulfolane groups with fused thiadiazole rings. These analogs were synthesized via iodine-mediated cyclization and tested for α-amylase and α-glucosidase inhibition, showing IC50 values ranging from 12.4 ± 0.2 to 53.6 ± 0.3 µM .
Key Differences:
- Substituent Chemistry : Thiadiazole-fused derivatives rely on sulfur-rich heterocycles for activity, whereas the target compound uses bromofuran (halogenated) and sulfolane (oxidized sulfur) groups.
- Biological Targets : Thiadiazole analogs target carbohydrate-metabolizing enzymes, while the sulfolane group in the target compound may favor interactions with sulfotransferases or proteases .
1,4-Dihydropyridine Carboxamides
Compounds such as AZ331 and AZ257 () feature dihydropyridine cores with carboxamide linkages and furyl/thioalkyl substituents. These analogs are structurally distinct but share functional groups (e.g., furan, carboxamide) with the target compound.
Key Differences:
- Core Structure : Dihydropyridines are redox-active (e.g., calcium channel modulation), whereas 1,4-benzodioxines are more rigid and aromatic, favoring enzyme inhibition.
- Substituent Placement : The target compound’s sulfolane group introduces a polar sulfone moiety absent in dihydropyridine analogs, altering solubility and pharmacokinetics.
Thiosemicarbazone Derivatives
Intermediate II (), a 1,4-benzodioxine thiosemicarbazone, shares the benzodioxine core but lacks the bromofuran and sulfolane groups. Thiosemicarbazones are known for metal chelation and antimicrobial activity, but the target compound’s additional substituents likely shift its mechanism toward non-chelation-based pathways .
Comparative Data Table
Research Implications and Limitations
While the target compound’s structure suggests synergistic effects from its bromofuran and sulfolane groups, direct biological data are absent in the provided evidence. Comparative analysis with thiadiazole-fused benzodioxines highlights the importance of sulfur oxidation state (sulfone vs. thiadiazole) in target selectivity. Further studies should prioritize synthesizing the compound and profiling its activity against enzymatic targets implicated in metabolic or inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Activation of carboxylic acid precursors (e.g., 5-bromofuran-2-carboxylic acid) using thionyl chloride (SOCl₂) to form reactive intermediates like acyl chlorides .
- Step 2 : Coupling the activated intermediate with a tetrahydrothiophene sulfone derivative (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) in polar aprotic solvents (e.g., DMF) with a base such as LiH to facilitate nucleophilic substitution .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Key Considerations : Optimize reaction temperature (reflux vs. room temperature) and stoichiometry to minimize byproducts like unreacted starting materials or dimerization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromofuran methyl group at δ 4.2–4.5 ppm) and sulfone resonance signals (δ 3.1–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₉BrNO₆S) with <5 ppm mass error .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) functional groups .
Q. How can researchers assess the compound’s stability under storage conditions?
Methodological Answer :
- Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 1–3 months.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolytic breakdown of the amide or sulfone moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer :
- Purity Verification : Re-evaluate compound purity using HPLC and elemental analysis; impurities >5% can skew enzyme inhibition assays .
- Assay Standardization : Reproduce experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC₅₀ values for targets like kinases or proteases .
- Structural Confirmation : Use X-ray crystallography to rule out stereochemical ambiguities (e.g., R vs. S configurations in the tetrahydrothiophene ring) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Methodological Answer :
- Core Modifications : Replace the bromofuran group with chloro- or iodofuran derivatives to assess halogen-dependent activity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the carboxamide and a kinase’s ATP-binding pocket) .
- In Vivo Validation : Test analogs in rodent models for pharmacokinetic parameters (e.g., oral bioavailability, half-life) to prioritize candidates .
Q. What computational methods are effective in predicting metabolic pathways for this compound?
Methodological Answer :
- CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., sulfone or benzodioxine moieties) .
- Reactive Metabolite Screening : Perform glutathione trapping assays in liver microsomes to detect electrophilic intermediates formed via oxidative dealkylation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzyme inhibition potency across studies?
Methodological Answer :
- Source Comparison : Cross-check enzyme sources (e.g., recombinant vs. tissue-extracted) and assay protocols (e.g., fluorescence vs. radiometric methods) .
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Tables for Key Methodological Comparisons
Q. Table 1: Reaction Optimization Parameters for Step 2 (Amide Coupling)
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | LiH | K₂CO₃ | LiH |
| Temperature (°C) | 25 | 80 | 80 |
| Yield (%) | 65 | 92 | 92 |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Target Functional Group | Key Spectral Feature |
|---|---|---|
| ¹H NMR | Bromofuran-CH₂ | δ 4.2–4.5 (multiplet) |
| IR | Sulfone (S=O) | 1150–1300 cm⁻¹ |
| HRMS | Molecular ion | m/z 456.02 (M+H⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
